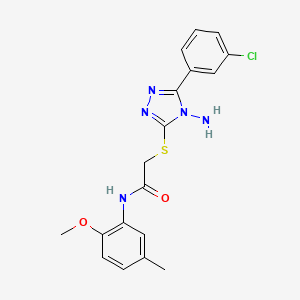

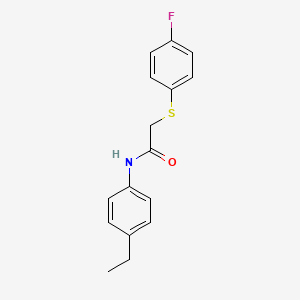

![molecular formula C14H11Cl2N5S B12005829 5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

Name: 5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Brief Explanation:

Métodos De Preparación

Synthetic Routes::

Method 1: of 2,4-dichlorobenzaldehyde with in the presence of as a sulfur source.

Method 2: of 2,4-dichlorobenzoyl isothiocyanate with .

Method 3: of 2,4-dichlorobenzyl bromide with using .

Method: is commonly used in industry due to its efficiency and scalability.

Análisis De Reacciones Químicas

Common Reagents:

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for novel heterocyclic compounds.

Biology: Investigated for its potential as an agent.

Medicine: Explored for properties.

Industry: Applied in and .

Mecanismo De Acción

Targets: Interacts with enzymes or receptors involved in cell growth and metabolism.

Pathways: Modulates signaling pathways related to cell survival and apoptosis.

Comparación Con Compuestos Similares

Unique Features: The combination of triazole, dichlorophenyl, and thiol groups sets it apart.

Similar Compounds: , , and .

Propiedades

Fórmula molecular |

C14H11Cl2N5S |

|---|---|

Peso molecular |

352.2 g/mol |

Nombre IUPAC |

3-(2,4-dichlorophenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11Cl2N5S/c1-20-6-2-3-10(20)8-17-21-13(18-19-14(21)22)11-5-4-9(15)7-12(11)16/h2-8H,1H3,(H,19,22)/b17-8+ |

Clave InChI |

CNLDMALHCJNTIR-CAOOACKPSA-N |

SMILES isomérico |

CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |

SMILES canónico |

CN1C=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

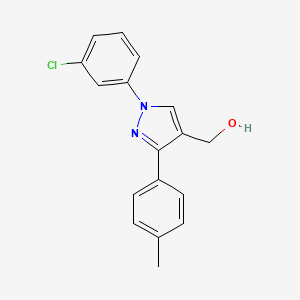

![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)

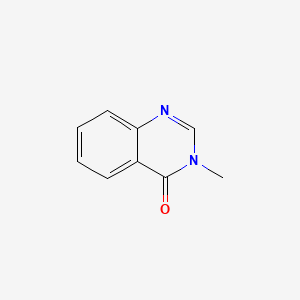

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)

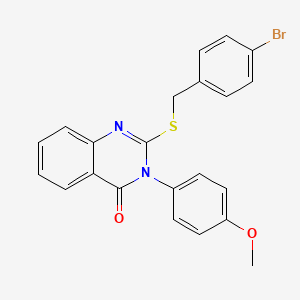

![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)